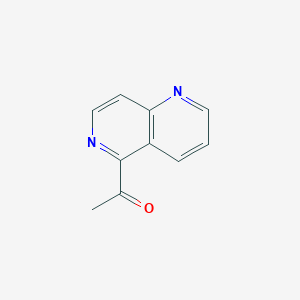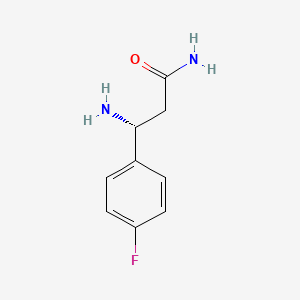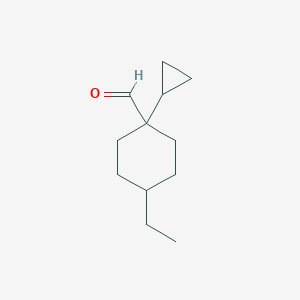
1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopropyl group and an ethyl group, along with an aldehyde functional group at the first carbon position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Introduction of Substituents: The cyclopropyl and ethyl groups can be introduced through alkylation reactions. For example, cyclopropyl bromide and ethyl bromide can be used as alkylating agents in the presence of a strong base.
Aldehyde Functionalization: The aldehyde group can be introduced through the oxidation of the corresponding alcohol or through the formylation of the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropyl and ethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: 1-Cyclopropyl-4-ethylcyclohexane-1-carboxylic acid.
Reduction: 1-Cyclopropyl-4-ethylcyclohexane-1-methanol.
Substitution: Various halogenated derivatives depending on the substituents introduced.
科学研究应用
1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of cycloalkane derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The cyclopropyl and ethyl groups may influence the compound’s reactivity and interaction with enzymes and receptors.
相似化合物的比较
Cyclohexane-1-carbaldehyde: Lacks the cyclopropyl and ethyl substituents.
1-Cyclopropylcyclohexane-1-carbaldehyde: Lacks the ethyl substituent.
4-Ethylcyclohexane-1-carbaldehyde: Lacks the cyclopropyl substituent.
Uniqueness: 1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde is unique due to the presence of both cyclopropyl and ethyl groups, which can significantly influence its chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC 名称 |
1-cyclopropyl-4-ethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-2-10-5-7-12(9-13,8-6-10)11-3-4-11/h9-11H,2-8H2,1H3 |
InChI 键 |
MRQZRJUUHNRVMN-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)(C=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



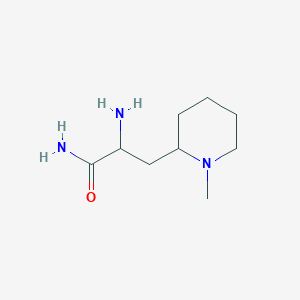
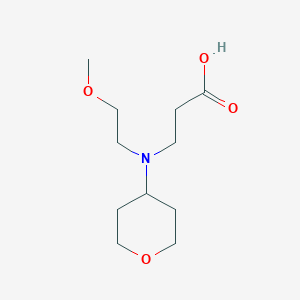
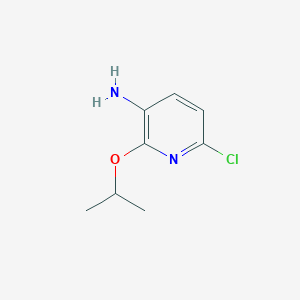
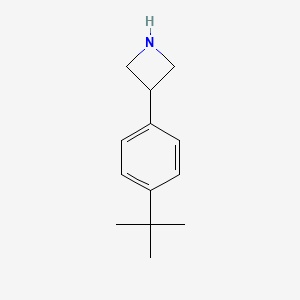



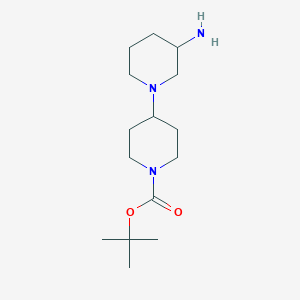

![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
